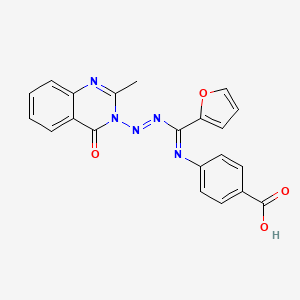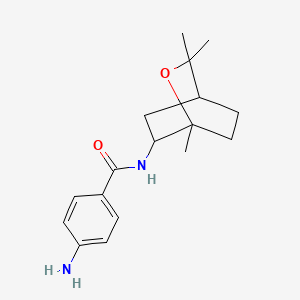
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is an organic compound with the molecular formula C7H14O2. It is a stereoisomer of 2-isopropyl-4-methyl-1,3-dioxolane, characterized by its specific (2R,4S) configuration. This compound is part of the dioxolane family, which are cyclic acetals commonly used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- typically involves the reaction of acetone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted dioxolane derivatives.
科学的研究の応用
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4R)-
- 2-Propyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 2-ethyl-4-methyl-
Uniqueness
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This stereoisomer may exhibit different physical and chemical properties compared to its counterparts, making it valuable for specific applications in research and industry.
特性
CAS番号 |
17226-63-0 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(2R,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChIキー |
NWXXKKDLGZLEGH-NKWVEPMBSA-N |
異性体SMILES |
C[C@H]1CO[C@H](O1)C(C)C |
正規SMILES |
CC1COC(O1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
